1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Overview
Description
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one sulfonyl group linked to a 4-ethylphenyl moiety and the other to a phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine typically involves the reaction of piperazine with sulfonyl chlorides. One common method is the reaction of piperazine with 4-ethylbenzenesulfonyl chloride and benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl groups can lead to the formation of thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol or sulfide derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives .
Scientific Research Applications
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives with potential pharmacological activities.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, enzymes, or receptors, leading to inhibition or modulation of their activity. The piperazine ring can also interact with various biological pathways, affecting cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
1-[(4-ethylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine: This compound has a methoxy group instead of a phenyl group, which can alter its pharmacological properties.
1-ethyl-4-(phenylsulfonyl)benzene: This compound lacks the piperazine ring, which can affect its reactivity and biological activity.
Uniqueness
1-[(4-ethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is unique due to the presence of both sulfonyl groups and the piperazine ring. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities. The specific arrangement of functional groups also allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-ethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-2-16-8-10-18(11-9-16)26(23,24)20-14-12-19(13-15-20)25(21,22)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHPQMMWDLOBTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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